N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that combines a thiadiazole ring and a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiadiazole and furan rings in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common synthetic route includes the reaction of a suitable hydrazine derivative with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with a furan-2-carboxylic acid derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit antimicrobial, antifungal, or antiviral activities, making it a candidate for biological studies.
Medicine: Due to its potential pharmacological properties, it may be investigated for use in drug development, particularly for its anti-inflammatory, analgesic, or anticancer activities.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is likely related to its ability to interact with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and exhibits anticancer activity.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to the combination of the thiadiazole and furan rings, which may confer a distinct set of biological activities. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel pharmacological effects.
Properties
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8(4-2)11-14-15-12(18-11)13-10(16)9-6-5-7-17-9/h5-8H,3-4H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMNFNLWKDCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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